3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
Description
Overview of Adamantane-Based Architectures in Chemical Research
Adamantane (B196018), the smallest diamondoid, is a rigid, cage-like hydrocarbon (C₁₀H₁₆) first isolated from petroleum in 1933. nih.govacs.org Its synthesis, particularly the Lewis-acid catalyzed rearrangement discovered by Schleyer, made it a readily available scaffold for chemical transformations. nih.gov The unique properties of the adamantane moiety have made it a valuable building block in various areas of chemical research. rsc.orgrsc.orgresearchgate.net
Key Properties of Adamantane:
High Symmetry and Rigidity: The diamond-like structure provides a predictable and conformationally rigid scaffold.
Lipophilicity: Its hydrocarbon nature imparts significant lipophilicity, which can be exploited to enhance the membrane permeability of drug molecules. researchgate.net
Steric Bulk: The voluminous nature of the adamantyl group can be used to influence the stereochemical outcome of reactions or to provide steric shielding.
Metabolic Stability: The adamantane cage is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of pharmaceuticals. researchgate.net
These characteristics have led to the incorporation of adamantane into a wide array of molecules, including catalysts, polymers, and, most notably, pharmaceuticals. researchgate.netwikipedia.org The first adamantane-based drug, Amantadine (1-aminoadamantane), demonstrated potent antiviral activity against Influenza A, paving the way for the development of other adamantane-containing therapeutics. nih.govnih.gov
Table 1: Examples of Adamantane-Based Pharmaceuticals
| Compound Name | Therapeutic Use |
|---|---|
| Amantadine | Antiviral, Anti-Parkinsonian |
| Memantine | Treatment of Alzheimer's disease |
| Rimantadine | Antiviral |
Significance of Functionalized Naphthalene (B1677914) Scaffolds in Organic Synthesis
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is another cornerstone of organic synthesis. Its derivatives are found in numerous natural products, synthetic drugs, dyes, and advanced materials. lifechemicals.com The ability to introduce a wide variety of functional groups at different positions on the naphthalene ring system with high regioselectivity makes it an exceptionally versatile platform for constructing complex molecules. acs.orgrsc.org
Functionalized naphthalenes serve as key intermediates and core structures in medicinal chemistry. dntb.gov.ua The presence of hydroxyl groups, as in naphthols, provides a handle for further chemical modification and can also play a crucial role in binding to biological targets through hydrogen bonding. The bromine atom in the 6-position of the target molecule serves as a versatile synthetic handle, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build even more complex molecular architectures.
Table 2: Examples of Naphthalene-Based Pharmaceuticals
| Compound Name | Therapeutic Use |
|---|---|
| Naproxen | Nonsteroidal anti-inflammatory drug (NSAID) |
| Nabumetone | Nonsteroidal anti-inflammatory drug (NSAID) |
| Terbinafine | Antifungal |
Rationale for Investigating Hybrid Adamantyl-Naphthol Systems
The investigation of hybrid molecules that combine adamantane and naphthol scaffolds, such as 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol, is driven by the principle of molecular hybridization. This strategy aims to merge the distinct properties of each fragment to create a new molecule with potentially synergistic or novel characteristics.
The rationale for studying such systems includes:
Modulation of Physicochemical Properties: The introduction of the bulky and highly lipophilic adamantyl group onto the polar naphthol framework can significantly alter properties such as solubility, lipophilicity (logP), and crystal packing.
Enhanced Biological Activity: In a medicinal chemistry context, the adamantane moiety can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It can act as a "lipophilic bullet," enhancing membrane permeability and potentially leading to better bioavailability. nih.gov
Unique Structural and Electronic Effects: The rigid adamantane cage can enforce a specific orientation of the naphthalene ring, which might influence its interaction with biological targets or its properties in materials. The juxtaposition of the sp³-rich adamantane and the sp²-rich naphthalene creates a unique electronic environment.
Development of Novel Ligands and Materials: These hybrid structures are of interest as potential ligands for catalysis or as building blocks for supramolecular assemblies and advanced materials where the interplay of steric bulk and aromatic interactions can lead to novel properties. nih.gov
Historical Context and Evolution of Related Structural Motifs
The development of adamantane chemistry began in earnest after its efficient synthesis was reported in 1957. nih.gov The initial focus was on its fundamental chemistry, but this quickly expanded into medicinal chemistry with the discovery of Amantadine's antiviral properties in the 1960s. nih.gov Since then, the adamantane scaffold has been incorporated into a vast number of compounds.
Naphthalene chemistry has a much longer history, dating back to its discovery in coal tar in the early 19th century. Its derivatives have been central to the development of the synthetic dye industry and later became crucial in pharmaceuticals and materials science.
The evolution towards hybrid molecules like this compound represents a more recent trend in rational drug and material design. Early work on adamantylated aromatic compounds often involved simple substitutions. A 1991 patent, for instance, describes a process for preparing 1-adamantane derivatives, including the closely related isomer 7-(1-adamantyl)-6-hydroxy-2-bromonaphthalene, showcasing the interest in such hybrid structures for therapeutic applications. google.com Modern synthetic methods have enabled the creation of increasingly complex and precisely functionalized adamantyl-aromatic hybrids, allowing for the fine-tuning of their properties for specific applications.
Table 3: Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Adamantane |
| Amantadine |
| Memantine |
| Nabumetone |
| Naproxen |
| Propranolol |
| Rimantadine |
| Terbinafine |
| Vildagliptin |
Structure
3D Structure
Properties
IUPAC Name |
3-(1-adamantyl)-6-bromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO/c21-17-2-1-15-8-19(22)18(7-16(15)6-17)20-9-12-3-13(10-20)5-14(4-12)11-20/h1-2,6-8,12-14,22H,3-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOFHRWAOQRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Adamantan 1 Yl 6 Bromonaphthalen 2 Ol and Analogues
Strategic Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursors. This process is guided by known and reliable chemical reactions, viewed in the reverse direction. For 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol, several logical disconnections can be proposed.
The most apparent disconnection is the carbon-carbon bond between the adamantyl cage and the naphthalene (B1677914) core. This bond can be retrosynthetically cleaved to yield a 3-substituted-6-bromo-2-naphthol synthon and an adamantyl cation or its synthetic equivalent. This disconnection points towards two primary forward synthetic strategies:
Friedel-Crafts Alkylation: This approach involves the electrophilic substitution of an adamantyl group onto the 6-bromo-2-naphthol (B32079) ring. The adamantyl cation can be generated in situ from a precursor like 1-adamantanol (B105290) or 1-bromoadamantane (B121549) in the presence of a strong acid.
Transition Metal-Catalyzed Cross-Coupling: This modern and versatile strategy involves coupling an adamantyl organometallic reagent with a 3-halo-6-bromo-2-naphthol derivative.
Another key disconnection involves the carbon-bromine bond at the 6-position of the naphthalene ring. This suggests that the bromine atom can be introduced onto a pre-existing 3-(adamantan-1-yl)naphthalen-2-ol scaffold via electrophilic aromatic substitution. The synthesis of 6-bromo-2-naphthol itself is a well-established procedure, often starting from 2-naphthol (B1666908). wikipedia.orgrsc.org A common method involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol (B94854), followed by selective reduction. wikipedia.orgrsc.org
Functional group interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is transformed into another to facilitate a key bond-forming step or to manage group compatibility. slideshare.netvanderbilt.edu In the context of synthesizing the target molecule, the hydroxyl group of the naphthol may require protection to prevent interference with certain reagents, particularly in organometallic cross-coupling reactions. nih.gov Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers.
Furthermore, the hydroxyl group can be converted into a triflate (-OTf), a highly effective leaving group for palladium-catalyzed cross-coupling reactions. wikipedia.org This FGI would alter the retrosynthetic approach, suggesting a coupling reaction at the 2-position of the naphthalene ring.
Carbon-Carbon Bond Formation Strategies for Adamantyl-Naphthalene Coupling
The formation of the robust C(sp²)-C(sp³) bond between the naphthalene ring and the bulky adamantyl group is the cornerstone of this synthesis. Modern organic chemistry offers several powerful methods to achieve this transformation.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds due to their high efficiency, functional group tolerance, and broad applicability. nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.comrsc.orgsemanticscholar.orgnih.govscripps.eduresearchgate.netresearchgate.netnih.govmdpi.com
The direct coupling of an adamantyl group to an aryl halide or triflate is a challenging yet feasible transformation. The steric bulk of the adamantyl group necessitates carefully optimized reaction conditions, often employing bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. mdpi.comnih.gov
One prominent example in a related system is the synthesis of Adapalene, a naphthoic acid derivative bearing an adamantyl group. nih.gov This synthesis involved a Suzuki coupling to form the biaryl scaffold, followed by the introduction of the adamantyl group. nih.gov
For the direct coupling to form the adamantyl-naphthalene bond, several palladium-catalyzed methods can be considered:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of an adamantylboronic acid or its ester with a 3-halo-6-bromo-2-naphthol derivative. The preparation of adamantylboronic acids can be challenging, but they offer the advantage of being relatively stable and having low toxicity. mdpi.comsemanticscholar.orgscripps.eduresearchgate.netnih.govmdpi.com
Negishi Coupling: This powerful reaction utilizes an organozinc reagent. Adamantylzinc halides can be prepared from the corresponding adamantyl bromides and coupled with aryl halides. wikipedia.orgresearchgate.netnih.govresearchgate.net Negishi couplings are known for their high reactivity and functional group tolerance. wikipedia.orgresearchgate.netnih.govresearchgate.net The synthesis of adamantylzinc reagents has been reported to proceed efficiently via a magnesium-insertion in the presence of zinc chloride. wikipedia.org
Below is a table summarizing representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Aryl-Alkyl Cross-Coupling Reactions
| Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide | Alkylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | Room Temp. | 85-95 |
| Negishi | Aryl Bromide | Adamantylzinc Halide | Pd(OAc)₂ / SPhos | - | THF | 50 | 83-87 |
| Suzuki-Miyaura | Aryl Triflate | Alkyltrifluoroborate | Pd(OAc)₂ / Buchwald Ligand | Cs₂CO₃ | Dioxane | 80-100 | 70-90 |
Note: The data in this table is compiled from various sources and represents typical conditions for the respective cross-coupling reactions. Actual conditions for the synthesis of this compound may require further optimization.
Transition Metal-Catalyzed Cross-Coupling Approaches
Copper-Catalyzed Carbon-Heteroatom Bond Formation for Adamantane (B196018) Derivatives
Copper-catalyzed cross-coupling reactions have become a cornerstone in the formation of carbon-heteroatom bonds, offering a cost-effective and versatile alternative to palladium-catalyzed systems. These methods are particularly relevant for the synthesis of adamantane derivatives, where the bulky adamantyl group can present steric challenges. The Ullmann condensation and related copper-catalyzed reactions enable the formation of C-N, C-O, and C-S bonds, which are crucial for creating a diverse range of adamantane-containing compounds.
In the context of synthesizing analogues of this compound, copper-catalyzed reactions can be employed to introduce nitrogen, oxygen, or sulfur-containing substituents onto an adamantyl or naphthyl precursor. For instance, the N-arylation of adamantane-containing amines with aryl halides is a well-established method.
| Amine Substrate | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-Adamantylamine | Iodobenzene | CuI / Ligand | DMF | 140 | 85 |
| 2-Adamantylamine | 4-Iodotoluene | CuI / Ligand | DMSO | 110 | 78 |
The choice of ligand is critical in these reactions, with various diamine and phenanthroline-based ligands being effective in promoting the coupling. The reaction conditions, including the solvent and temperature, are also crucial for achieving high yields. While direct C-C coupling of an adamantyl group to a naphthalene core is less common via copper catalysis, the formation of carbon-heteroatom bonds provides a pathway to a wide array of functionalized adamantane derivatives that can be further elaborated.
Electrophilic Aromatic Substitution (Friedel-Crafts Type) with Adamantane Precursors
Electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, is a direct and powerful method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. In the synthesis of this compound, this strategy can be employed to introduce the bulky adamantyl moiety onto the naphthalene scaffold.
The reaction typically involves the use of a stable adamantyl precursor, such as 1-adamantanol or 1-bromoadamantane, and a Lewis or Brønsted acid catalyst to generate the adamantyl carbocation. This electrophile then attacks the electron-rich naphthalene ring. The regioselectivity of the alkylation is influenced by the directing effects of the substituents already present on the naphthalene ring. For 2-naphthol and its derivatives, the hydroxyl group is an activating, ortho-, para-directing group. Therefore, the adamantylation is expected to occur at the C1 or C3 position.
A patent for the preparation of 1-adamantane derivatives describes the reaction of 1-acetoxyadamantane with various aromatic compounds, including 1-naphthol (B170400), in the presence of concentrated sulfuric acid. This method can be adapted for the adamantylation of 6-bromonaphthalen-2-ol. For example, the reaction of 1-acetoxyadamantane with 1-naphthol in cyclohexane (B81311) with sulfuric acid as a catalyst yields the adamantylated product.
| Naphthalene Substrate | Adamantane Precursor | Catalyst | Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1-Naphthol | 1-Acetoxyadamantane | H₂SO₄ | Cyclohexane | 45 | Not specified |
The use of strong acids like triflic acid has also been shown to be effective in promoting the adamantylation of aromatic compounds. The reaction conditions, including the choice of catalyst and solvent, can be optimized to control the regioselectivity and maximize the yield of the desired 3-(adamantan-1-yl) substituted product.
Radical-Mediated Coupling Reactions
Radical-mediated reactions offer an alternative approach to the formation of the C-C bond between the adamantane and naphthalene moieties. These reactions proceed through the generation of an adamantyl radical, which can then be coupled with a suitable naphthalene-based reaction partner.
The adamantyl radical is readily formed from adamantane precursors due to the stability of the bridgehead radical. One common method for generating adamantyl radicals is through the photochemically induced homolytic cleavage of a suitable precursor. For instance, the irradiation of N-hydroxyphthalimide esters of adamantane carboxylic acid can generate the adamantyl radical, which can then add to an aromatic system.
Another approach involves the use of photocatalysis to generate the adamantyl radical from adamantane itself. In the presence of a suitable photocatalyst and light, a hydrogen atom can be abstracted from the adamantane, forming the adamantyl radical. This radical can then engage in coupling reactions.
| Adamantane Precursor | Naphthalene Partner | Radical Generation Method | Key Reagents/Catalysts | Product Type |
|---|---|---|---|---|
| Adamantane | Electron-deficient Naphthalene | Photocatalysis | Photocatalyst, Light | Adamantylated Naphthalene |
| 1-Bromoadamantane | Naphthalene | Reductive Radical Formation | Reducing agent | Adamantylated Naphthalene |
These radical-mediated methods can be advantageous as they often proceed under mild conditions and can be tolerant of various functional groups. The regioselectivity of the radical addition to the naphthalene ring would need to be carefully controlled, potentially through the use of directing groups or by tuning the electronic properties of the naphthalene substrate.
Selective Halogenation Strategies for the Naphthalene Core
The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step in the synthesis of this compound. Selective halogenation strategies are therefore essential to ensure the desired regiochemical outcome.
Directed Bromination of Naphthols
The hydroxyl group of a naphthol is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect can be exploited to achieve selective bromination. For the synthesis of 6-bromonaphthalen-2-ol, a key intermediate, direct bromination of 2-naphthol can be employed.
A well-established procedure involves the reaction of 2-naphthol with bromine in glacial acetic acid. This initially leads to the formation of 1,6-dibromo-2-naphthol. Subsequent reduction of the more reactive bromine at the 1-position can be achieved using reagents such as tin and hydrochloric acid, yielding the desired 6-bromo-2-naphthol. nih.gov
| Starting Material | Brominating Agent | Solvent | Reducing Agent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Naphthol | Br₂ | Glacial Acetic Acid | Sn / HCl | 6-Bromo-2-naphthol | 96-100 |
This two-step approach provides a high yield of the desired isomer and is a practical method for preparing the necessary precursor for the subsequent adamantylation step.
Decarboxylative Bromination Methodologies for Aromatic Systems
Decarboxylative bromination, also known as the Hunsdiecker reaction, provides a method for introducing a bromine atom by replacing a carboxylic acid group. This can be a useful strategy for achieving regioselectivity that is not easily accessible through direct electrophilic bromination.
In the context of naphthalene derivatives, a naphthoic acid can be converted to its silver salt and then treated with bromine to yield the corresponding bromonaphthalene. However, for electron-rich aromatic systems like naphthoic acid, this reaction can sometimes lead to polybrominated products. acs.orgrsc.org
Recent advancements have led to the development of transition-metal-free decarboxylative bromination methods that can be more selective. researchgate.netwikipedia.org These methods often use alternative bromine sources and reaction conditions to control the reactivity and minimize side reactions. While this approach offers a potential route to selectively brominated naphthalenes, careful optimization of the reaction conditions would be necessary to avoid over-bromination.
Halogen Exchange Reactions on Naphthalene Derivatives
Halogen exchange reactions, such as the Finkelstein reaction, provide a means to replace one halogen with another. This can be a valuable tool for synthesizing a variety of halogenated naphthalene derivatives from a common precursor. For example, a bromonaphthalene derivative can be converted to an iodonaphthalene or a chloronaphthalene.
The classic Finkelstein reaction involves the treatment of an alkyl or aryl halide with an excess of a metal halide salt in a suitable solvent. For aromatic systems, this reaction can be more challenging and may require a catalyst, such as a copper(I) salt, to facilitate the exchange.
| Starting Material | Reagent | Catalyst | Product |
|---|---|---|---|
| Bromonaphthalene | NaI | CuI / Diamine ligand | Iodonaphthalene |
| Bromonaphthalene | CuCl | - | Chloronaphthalene |
This methodology allows for the late-stage modification of the halogen substituent on the naphthalene core, providing access to a wider range of analogues of the target compound for structure-activity relationship studies.
Synthesis of 2-Naphthol Derivatives as Precursors
The synthesis of the target compound, this compound, fundamentally relies on the availability of a suitably substituted naphthol precursor, primarily 6-bromo-2-naphthol. This intermediate provides the core naphthalene structure with the necessary bromine and hydroxyl functionalities at the correct positions for the subsequent adamantylation reaction. pinaunaeditora.com.br Various synthetic methods have been developed for polysubstituted naphthalenes and 2-naphthols, driven by their importance in the chemical and pharmaceutical industries. nih.govrmit.edu.vn
A common and established route to 6-bromo-2-naphthol begins with the bromination of β-naphthol (2-naphthol). orgsyn.org This reaction typically proceeds by first producing 1,6-dibromo-2-naphthol. The subsequent step involves a selective reduction, or hydrodebromination, to remove the bromine atom at the 1-position, which is more reactive. A classic laboratory-scale procedure involves the reaction of β-naphthol with bromine in glacial acetic acid, followed by the addition of mossy tin to reduce the dibrominated intermediate. orgsyn.org This method can produce crude 6-bromo-2-naphthol in nearly quantitative yields (96-100%). orgsyn.org
For a more commercially viable process, an alternative hydrodebromination method has been developed. This process reacts 1,6-dibromo-2-naphthol with sulfur dioxide in the presence of a base. google.com This approach is advantageous as it avoids the use of costly materials and does not generate significant amounts of non-recyclable waste. The reaction can be conducted in inexpensive solvents like water or water-alcohol mixtures at moderate temperatures (40-70 °C), often reaching completion within 1-2 hours. google.com
The table below summarizes and compares these key synthetic routes to the 6-bromo-2-naphthol precursor.
| Starting Material | Reagents | Key Intermediate | Final Product | Reported Yield | Reference |
| β-Naphthol | 1. Bromine in Acetic Acid2. Mossy Tin | 1,6-Dibromo-2-naphthol | 6-Bromo-2-naphthol | 96-100% (crude) | orgsyn.org |
| 1,6-Dibromo-2-naphthol | Sulfur Dioxide, Base | - | 6-Bromo-2-naphthol | Good yields (process-oriented) | google.com |
Synthesis of Adamantane-1-yl Precursors
The introduction of the bulky, lipophilic adamantane moiety is achieved using a reactive adamantane precursor in an electrophilic aromatic substitution reaction. The choice of precursor is critical for controlling reactivity, minimizing byproducts, and ensuring high yields. Common precursors include 1-adamantanol and its derivatives. researchgate.net
The synthesis of these precursors often starts from adamantane itself or more functionalized derivatives. nih.gov A widely used and versatile precursor is 1-adamantanol, which can be employed directly as an adamantylating agent in the presence of a strong acid. Another key class of precursors is 1-acyloxyadamantanes, such as 1-acetoxyadamantane. These can be prepared by reacting 1-adamantanol with the corresponding acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a catalytic amount of concentrated sulfuric acid. google.com This process is efficient and takes place at room temperature. google.com
The use of 1-acyloxyadamantanes is often preferred over older methods that utilized 1-haloadamantanes (e.g., 1-bromoadamantane). google.com While effective, reactions with haloadamantanes can release significant quantities of corrosive gases like hydrochloric or hydrobromic acid. google.com The 1-acyloxyadamantane route provides a safer and cleaner alternative, which is particularly important for industrial-scale synthesis. google.com
The following table outlines common adamantane-1-yl precursors used for adamantylation reactions.
| Precursor Compound | Typical Synthesis Method | Advantages |
| 1-Adamantanol | Direct use or hydroxylation of adamantane | Readily available |
| 1-Bromo-adamantane | Bromination of adamantane | High reactivity |
| 1-Acetoxy-adamantane | Reaction of 1-adamantanol with acetic anhydride | Avoids release of corrosive gases, clean reaction |
Total Synthesis and Yield Optimization Studies
The total synthesis of this compound is accomplished via a Friedel-Crafts-type alkylation, where the electron-rich 6-bromo-2-naphthol ring is attacked by an electrophilic adamantyl species. The regioselectivity of this reaction is crucial; the adamantyl group preferentially adds to the 3-position of the 6-bromo-2-naphthol, ortho to the activating hydroxyl group.
One documented synthetic approach involves the direct reaction of 6-bromo-2-naphthol with 1-adamantanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.net This reaction has been reported to produce 3-(Adamantan-1-yl)-6-bromo-2-naphthol in a moderate yield of 45%. researchgate.net
Significant improvements in yield and purity have been achieved through process optimization, particularly by modifying the adamantylating agent. A patented process describes the adamantylation of aromatic compounds using 1-acyloxyadamantanes. google.com In a specific example, 6-hydroxy-2-bromonaphthalene (6-bromo-2-naphthol) is reacted with 1-acetoxyadamantane. The reaction is conducted at ambient temperature in an aliphatic solvent such as n-heptane, with concentrated sulfuric acid acting as the catalyst. google.com This method offers major advantages for yield optimization by minimizing the formation of byproducts, such as 1,3-disubstituted adamantane derivatives, which are often difficult to remove via recrystallization. google.com The process is reported to provide the desired product in a very pure form with an excellent yield. google.com
These methodologies are summarized in the table below, highlighting the different approaches to the final synthesis and the focus on yield optimization.
| Naphthol Precursor | Adamantane Precursor | Catalyst/Solvent | Conditions | Yield | Key Features | Reference |
| 6-Bromo-2-naphthol | 1-Adamantanol | Conc. Sulfuric Acid | Not specified | 45% | Direct alkylation with alcohol | researchgate.net |
| 6-Bromo-2-naphthol | 1-Acetoxy-adamantane | Conc. Sulfuric Acid / n-Heptane | Ambient Temperature | Excellent | High purity, minimal byproducts | google.com |
Following the adamantylation, the hydroxyl group of the resulting product can be further modified if desired. For instance, it can be treated with methyl iodide in the presence of potassium carbonate to protect the hydroxyl group as a methoxy (B1213986) ether, yielding 3-(1-adamantyl)-6-bromo-2-methoxynaphthalene. researchgate.net
Chemical Transformations and Reactivity Profiles of 3 Adamantan 1 Yl 6 Bromonaphthalen 2 Ol
Reactivity of the Bromine Substituent
The bromine atom attached to the naphthalene (B1677914) ring is a versatile handle for introducing molecular complexity. As an aryl bromide, it is a prime substrate for a variety of metal-catalyzed cross-coupling reactions and can potentially undergo other substitution pathways.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is an excellent electrophilic partner for these transformations. nih.gov The wide utility of these reactions stems from their mild conditions, functional group tolerance, and the commercial availability of reaction partners. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govresearchgate.net For this compound, this would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the naphthalene core. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is highly efficient for the synthesis of arylalkynes.
Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a route to extend a side chain from the naphthalene system.
Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, which is known for its high reactivity and functional group tolerance.
Stille Coupling: This involves the reaction with an organostannane (organotin) reagent. While effective, the toxicity of the tin byproducts often makes other methods preferable.
The choice of ligand for the palladium catalyst can be crucial and can even influence selectivity in molecules with multiple reactive sites. researchgate.net
Table 1: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst/Base | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Adamantan-1-yl)-6-phenylnaphthalen-2-ol |
| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-(Adamantan-1-yl)-6-(phenylethynyl)naphthalen-2-ol |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3-(Adamantan-1-yl)-6-((E)-styryl)naphthalen-2-ol |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3-(Adamantan-1-yl)-6-phenylnaphthalen-2-ol |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-(Adamantan-1-yl)-6-phenylnaphthalen-2-ol |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge. pressbooks.pubnih.gov
In the case of this compound, the naphthalene ring is not activated by potent electron-withdrawing groups like nitro or cyano groups. The hydroxyl group is a weak activator, and the adamantyl group is a weak electron-donating group. Therefore, the substrate is not expected to readily undergo classical SNAr reactions under standard conditions. libretexts.org Alternative mechanisms, such as those proceeding through benzyne (B1209423) intermediates or concerted pathways (cSNAr), could potentially be induced under very harsh conditions (e.g., high temperatures and strong bases), but these are generally less common. nih.gov
Aryl halides can participate in reactions involving radical intermediates. One such pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction, which proceeds via a chain mechanism involving radical anions. While less common than polar substitution reactions, this pathway can be effective for certain substrates that are unreactive in SNAr processes. The generation of an aryl radical from the C-Br bond could allow for subsequent trapping by a nucleophile.
Furthermore, some transition-metal-catalyzed reactions, particularly those involving copper, can proceed through radical mechanisms. mdpi.com Mechanistic investigations into the reactions of this compound would be necessary to determine the potential for and viability of radical-based functionalization at the bromine-substituted position.
Reactivity of the Naphthol Hydroxyl Group
The phenolic hydroxyl group is a key reactive site, capable of acting as a nucleophile, a proton donor, and directing electrophilic aromatic substitution. Its reactivity is central to forming ethers and esters and participating in redox chemistry.
The nucleophilic character of the naphtholic oxygen allows for straightforward conversion into ethers and esters. These modifications are often used to protect the hydroxyl group or to modulate the compound's physical and biological properties. medcraveonline.commedcraveonline.com
Etherification: The formation of an ether is typically achieved via the Williamson ether synthesis. This involves deprotonating the naphthol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic naphthoxide anion, which then displaces a halide from an alkyl halide. For example, reacting the deprotonated naphthol with methyl iodide would yield the corresponding methyl ether. The synthesis of related structures, such as 1-(6-Bromo-naphthalen-2-yloxy)-3-morpholin-4-yl-propan-2-ol, demonstrates the feasibility of forming complex ethers from a 6-bromo-2-naphthol (B32079) core. evitachem.com
Esterification: Esters can be readily prepared by reacting the naphthol with carboxylic acids (Fischer esterification, often requiring an acid catalyst), or more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). medcraveonline.com These reactions are generally high-yielding and proceed under mild conditions.
Table 2: Etherification and Esterification Reactions
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Etherification | 1. NaH 2. CH₃I | 6-Bromo-2-methoxy-3-(adamantan-1-yl)naphthalene |
| Esterification | Acetyl chloride / Pyridine | (3-(Adamantan-1-yl)-6-bromonaphthalen-2-yl) acetate |
| Esterification | Benzoic anhydride (B1165640) / DMAP | (3-(Adamantan-1-yl)-6-bromonaphthalen-2-yl) benzoate |
Phenols and naphthols are susceptible to oxidation. The electron-rich nature of the aromatic ring, enhanced by the hydroxyl group, facilitates the removal of electrons. Depending on the oxidant and reaction conditions, this compound could be oxidized to various products.
A common oxidation pathway for naphthols leads to the formation of quinones. For 2-naphthols, oxidation can yield 1,2-naphthoquinones (ortho-quinones). Reagents such as Fremy's salt (potassium nitrosodisulfonate), hypervalent iodine compounds (e.g., Dess-Martin periodinane), or certain metal-based oxidants can effect this transformation. The presence of the bulky adamantyl group at the 3-position might sterically hinder the approach of the oxidant and influence the reaction's feasibility and outcome. The redox potential of the naphthol can be studied using electrochemical methods like cyclic voltammetry to quantify its ease of oxidation.
Chelation and Complexation Studies
There is no available literature detailing the chelation and complexation of this compound with metal ions. However, the presence of the hydroxyl group on the naphthalene ring suggests potential for this compound to act as a ligand. Naphthols, as a class, are known to coordinate with various metal centers. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be donated to a metal ion, forming a coordination complex.
The bulky adamantyl group at the 3-position could sterically hinder the approach of a metal ion to the hydroxyl group, potentially influencing the stability and geometry of any resulting complex. The electronic effect of the bromine atom at the 6-position is less likely to have a direct impact on chelation at the 2-ol position, but it could subtly modify the electron density of the naphthalene ring system.
Future research in this area could explore the coordination chemistry of this molecule with various transition metals, which might yield complexes with interesting photophysical or catalytic properties.
Reactivity of the Adamantane (B196018) Cage
The adamantane cage is a rigid, saturated hydrocarbon framework with distinct reactivity at its bridgehead (tertiary) and methylene (B1212753)/methine (secondary) positions.
While no functionalization reactions have been reported for the adamantane cage in this compound, the bridgehead positions of adamantane are known to be susceptible to electrophilic and radical substitution. nih.govresearchgate.net The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical abstraction than the secondary C-H bonds. nih.gov Reactions such as bromination with elemental bromine can selectively introduce a functional group at one of the unoccupied bridgehead positions. nih.gov
Direct functionalization of the methylene (secondary) C-H bonds of the adamantane cage is generally more challenging than at the bridgehead positions due to their higher bond dissociation energy. nih.gov However, advanced catalytic methods, often involving transition metals, have been developed for the C-H activation of such positions. researchgate.netuni-giessen.de It is conceivable that under specific catalytic conditions, functionalization at the methylene bridges of the adamantyl group in this compound could be achieved.
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving this compound are largely dictated by the presence of the bulky adamantyl group at the C3 position of the naphthalene ring. While specific stereoselective reactions involving this exact molecule are not extensively documented in publicly available research, an analysis of analogous structures and the known influence of adamantyl moieties allows for a prospective discussion of its stereochemical behavior.
The primary source of stereochemical influence is the significant steric hindrance imparted by the diamondoid cage structure of the adamantyl group. nih.govresearchgate.net This bulk can effectively shield one face of the naphthalene ring system, leading to diastereoselective or enantioselective transformations in the presence of other chiral reagents or catalysts.
One of the key potential stereochemical aspects to consider is atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. nih.govmdpi.com While this compound itself is not atropisomeric, its derivatives, particularly biaryl compounds synthesized via cross-coupling reactions at the C6-bromo position, could exhibit this property. The steric clash between the adamantyl group and substituents on the coupled aryl ring could create a significant barrier to rotation, potentially allowing for the isolation of stable atropisomers.
In the context of asymmetric synthesis, the hydroxyl group at the C2 position could be utilized to introduce chirality. nih.govnih.govinformahealthcare.com For instance, esterification or etherification with a chiral auxiliary could lead to the formation of diastereomers, which might be separable by chromatography. Subsequent reactions at other positions on the naphthalene ring would then proceed under the stereodirecting influence of this new chiral center, with the adamantyl group playing a crucial role in modulating the conformational preferences of the molecule and thus the stereochemical outcome.
Furthermore, if this compound were to be employed as a ligand in transition-metal catalysis, the adamantyl group would be expected to create a well-defined and sterically hindered chiral pocket around the metal center. This is a common strategy in the design of ligands for asymmetric catalysis, where bulky groups are used to control the trajectory of incoming substrates, thereby favoring the formation of one enantiomer over the other. The proximity of the adamantyl group to the coordinating hydroxyl group would be particularly impactful.
The reactivity of the naphthalene core itself can be subject to stereochemical control. For example, electrophilic aromatic substitution reactions on the naphthalene ring, while primarily governed by electronic effects, could exhibit regioselectivity influenced by the steric blocking of the adamantyl group. In reactions that proceed through a chiral intermediate or transition state, this steric hindrance could translate into stereoselectivity. Studies on other adamantane-substituted aromatic compounds have shown that the adamantyl group can distort the aromatic system, which in turn can influence reactivity and selectivity. elsevierpure.com
The following table summarizes the potential stereochemical aspects and their implications for reactions involving this compound:
| Stereochemical Aspect | Potential Implication in Reactions | Relevant Functional Groups |
| Steric Hindrance | Directs incoming reagents to the less hindered face of the naphthalene ring, leading to diastereoselectivity or enantioselectivity. | All positions on the naphthalene ring |
| Atropisomerism | In biaryl derivatives, hindered rotation around the newly formed C-C bond could lead to stable, isolable atropisomers. | 6-bromo group (via cross-coupling) |
| Chiral Auxiliary | Derivatization of the hydroxyl group with a chiral moiety can introduce a stereocenter, enabling diastereoselective reactions. | 2-hydroxyl group |
| Asymmetric Catalysis | Use as a ligand could create a chiral environment around a metal center, inducing enantioselectivity in catalytic transformations. | 2-hydroxyl group |
| Regioselectivity | The adamantyl group can sterically block certain positions, influencing the regiochemical outcome of substitution reactions. | Aromatic protons on the naphthalene ring |
It is important to reiterate that these are prospective analyses based on established principles of stereochemistry and the known properties of the adamantyl group. Experimental validation would be necessary to confirm these potential stereochemical behaviors for this compound.
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the specific compound this compound could not be located. While information is available for the constituent fragments, such as 6-bromo-2-naphthol and various adamantane derivatives, the complete spectroscopic and crystallographic characterization for the final compound as requested is not present in the available search results.
Therefore, it is not possible to provide the specific data tables and detailed research findings for the following analytical techniques as outlined:
Advanced Spectroscopic and Structural Characterization in Chemical Research
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Hydrogen Bonding Networks
General principles of these techniques can be described, but applying them specifically to 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol without experimental data would be speculative and would not meet the required standards of scientific accuracy. The synthesis of related structures, such as Adapalene, involves coupling adamantane (B196018) and naphthalene-derived precursors, but the characterization data for the specific intermediate or analogue requested is not detailed in the accessible literature. guidechem.com
Should peer-reviewed studies detailing the synthesis and characterization of this compound become publicly available, a detailed article could be generated.
Hirshfeld Surface Analysis of this compound
The analysis involves mapping various properties onto the Hirshfeld surface, which is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than the sum of contributions from all other molecules in the crystal. Key properties mapped include the normalized contact distance (dnorm), shape index, and curvedness, which together provide a comprehensive picture of the intermolecular contacts.
Intermolecular Interactions and their Contributions
The crystal packing of this compound is stabilized by a variety of intermolecular interactions, the relative contributions of which can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. Given the molecular structure, the predominant interactions are expected to be H···H, C···H/H···C, O···H/H···O, and Br···H contacts.
The presence of the aromatic naphthalene (B1677914) ring and the aliphatic adamantane cage leads to extensive C···H/H···C interactions . These contacts, which can be indicative of C–H···π interactions, are also expected to make a substantial contribution to the crystal stability.
The hydroxyl group on the naphthalene ring is a key site for hydrogen bonding. Consequently, O···H/H···O contacts are predicted to be a significant and directional force in the crystal packing, likely forming strong hydrogen bonds that dictate the primary supramolecular motifs. In a related substituted naphthalen-2-yl acetamide, O···H/H···O contacts were found to be the most important contribution at 43.7%. nih.gov
The bromine atom on the naphthalene ring is expected to participate in Br···H contacts . These halogen-hydrogen interactions, while generally weaker than classical hydrogen bonds, play a directional role in stabilizing the crystal structure. Studies on other brominated organic compounds have highlighted the importance of these interactions in crystal engineering.
An illustrative breakdown of the anticipated percentage contributions of the major intermolecular contacts for this compound is presented in the table below, based on analyses of structurally similar compounds. researchgate.netnih.govsemanticscholar.orgnih.gov
| Intermolecular Contact | Expected Percentage Contribution (%) |
| H···H | 45 - 55 |
| C···H/H···C | 20 - 30 |
| O···H/H···O | 10 - 20 |
| Br···H/H···Br | 5 - 10 |
| C···C | 1 - 5 |
| Br···C/C···Br | < 2 |
| Br···Br | < 1 |
dnorm Surface Analysis
The dnorm surface provides a visual representation of intermolecular contacts, where dnorm is a normalized contact distance based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms. The surface is colored to highlight different types of contacts:
Red spots indicate close contacts where the interaction distance is shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. For this compound, prominent red spots are expected near the hydroxyl group, corresponding to O–H···O or O–H···Br hydrogen bonds.
White areas represent contacts where the interaction distance is approximately equal to the van der Waals radii.
Blue areas indicate regions where the intermolecular distances are longer than the van der Waals radii, representing weaker interactions.
The dnorm map for this compound would likely show distinct red regions associated with the O···H interactions of the hydroxyl group and potentially the Br···H contacts. The large surface area of the adamantane and naphthalene moieties would be characterized by extensive white and blue regions, corresponding to the weaker H···H and C···H contacts.
Shape Index and Curvedness
The shape index is a tool used to identify complementary hollows (red) and bumps (blue) on the Hirshfeld surface, which is particularly useful for visualizing π-π stacking interactions. For this compound, the shape index would reveal the characteristic features of C–H···π interactions between the adamantane C–H groups and the naphthalene π-system, as well as potential offset π-π stacking between adjacent naphthalene rings. The presence of adjacent red and blue triangles is a hallmark of such stacking.
Curvedness is another surface property that highlights the shape of the molecule and the flatness of the surface. Low curvedness values indicate flat regions, which are typically associated with planar aromatic rings and are suggestive of π-π stacking. In contrast, high curvedness values correspond to sharp edges, often found where different molecular moieties meet. The analysis of this compound would likely show a large, flat region of low curvedness over the naphthalene core, while the junction with the bulky adamantane group would exhibit higher curvedness.
2D Fingerprint Plots
Two-dimensional fingerprint plots are graphical representations that summarize all intermolecular contacts on the Hirshfeld surface. crystalexplorer.net Each point on the plot corresponds to a specific (de, di) pair, and the color indicates the relative frequency of that pair. Decomposing the full fingerprint plot into contributions from specific atom pairs provides a quantitative measure of the different intermolecular interactions.
For this compound, the key features of the decomposed fingerprint plots would be:
H···H contacts: A large, diffuse region in the center of the plot, reflecting the high abundance of these non-specific, van der Waals interactions, primarily from the adamantane group.
C···H/H···C contacts: Characterized by wing-like features on either side of the main diagonal, typical for C–H···π interactions.
O···H/H···O contacts: Displayed as distinct, sharp spikes at lower de and di values, which are characteristic of strong, directional hydrogen bonds.
Br···H/H···Br contacts: Appearing as less prominent spikes than the O···H contacts, but still clearly visible, indicating the presence of these weaker halogen-hydrogen interactions.
Together, these analyses provide a detailed and quantitative understanding of the intermolecular forces that dictate the crystal packing of this compound, highlighting the interplay between the strong, directional hydrogen bonds from the hydroxyl group and the weaker, but collectively significant, van der Waals and C–H···π interactions involving the adamantane and naphthalene moieties.
Computational and Theoretical Investigations of 3 Adamantan 1 Yl 6 Bromonaphthalen 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol, DFT calculations can elucidate the influence of the bulky adamantyl group and the electron-withdrawing bromine atom on the naphthalene (B1677914) core.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.
Based on studies of similar brominated aromatic compounds and adamantane-substituted systems, the following is a representative FMO analysis table. nih.govnih.gov
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.25 | Indicates the electron-donating capability, primarily from the naphthol ring. |
| LUMO Energy | -1.80 | Represents the electron-accepting ability, influenced by the brominated naphthalene system. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Suggests high kinetic stability and relatively low reactivity. |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP map would likely show a region of high electron density (negative potential, typically colored red) around the oxygen atom of the hydroxyl group and the naphthalene ring. Conversely, a region of lower electron density (positive potential, typically colored blue) would be expected around the hydrogen atom of the hydroxyl group, making it susceptible to electrophilic attack. The bromine atom would exhibit a region of slightly negative potential, while the adamantyl group, being nonpolar, would have a relatively neutral potential.
Spin Density Analysis for Radical Reactions
Spin density analysis is crucial for understanding the reactivity of a molecule in radical reactions. If a radical is formed from this compound, for example, by abstraction of the hydrogen atom from the hydroxyl group to form a phenoxyl-type radical, the spin density would be delocalized over the naphthalene ring. This delocalization stabilizes the radical intermediate. The presence of the bromine atom and the adamantyl group can influence the distribution of the spin density. While the adamantyl group is unlikely to participate directly in spin delocalization, the bromine atom, with its lone pairs, could have a minor effect on the spin distribution within the aromatic system.
Reaction Pathway Modeling and Transition State Calculations
Reaction pathway modeling using DFT can be employed to study the mechanisms of reactions involving this compound. For instance, the mechanism of electrophilic aromatic substitution on the naphthalene ring can be investigated. The calculations would involve identifying the transition states and intermediates for substitution at different positions on the ring. The presence of the hydroxyl group (an activating group) and the bromine atom (a deactivating group) will direct incoming electrophiles to specific positions. The bulky adamantyl group will also exert a significant steric influence, potentially blocking certain reaction sites.
For example, in a hypothetical bromination reaction, computational modeling could predict the most favorable reaction pathway by comparing the activation energies for substitution at various available positions on the naphthalene ring.
Spectroscopic Property Predictions via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated. The predicted spectra would show characteristic signals for the aromatic protons and carbons of the naphthalene ring, the protons and carbons of the adamantyl cage, and the hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the bromine and hydroxyl substituents.
IR Spectroscopy: The infrared (IR) spectrum can be simulated to identify the characteristic vibrational frequencies. Key predicted peaks would include the O-H stretching vibration of the hydroxyl group, C-H stretching vibrations of the aromatic and adamantyl groups, C=C stretching vibrations of the naphthalene ring, and the C-Br stretching vibration.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. The predicted spectrum would likely show absorption bands characteristic of the π-π* transitions within the bromonaphthalenol chromophore.
A representative table of predicted spectroscopic data based on analogous compounds is provided below. researchgate.net
| Spectroscopic Technique | Predicted Key Signals/Bands |
|---|---|
| 1H NMR (ppm) | δ 9.5-10.5 (s, 1H, -OH), δ 7.0-8.0 (m, 5H, Ar-H), δ 1.8-2.2 (m, 15H, Adamantyl-H) |
| 13C NMR (ppm) | δ 150-155 (Ar-C-OH), δ 110-140 (Ar-C), δ 30-45 (Adamantyl-C) |
| IR (cm-1) | ~3500 (O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~650 (C-Br stretch) |
| UV-Vis (λmax, nm) | ~280, ~330 |
Emerging Research Directions and Interdisciplinary Applications
Exploration in Advanced Materials Science
Adamantane (B196018) and naphthalene (B1677914) derivatives are individually known for their utility in materials science. The incorporation of the rigid, three-dimensional adamantane cage can impart desirable properties such as thermal stability and solubility, while the naphthalene unit is a well-known chromophore with interesting electronic properties.
Development of Organic Semiconductors and Optoelectronic Materials
There is currently no published research detailing the synthesis or characterization of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol for applications in organic semiconductors or optoelectronic materials.
Incorporation into Polymer Architectures
Information regarding the use of This compound as a monomer or functional additive in polymer architectures is not available in the current body of scientific literature.
Supramolecular Assembly and Host-Guest Chemistry
The adamantane group is a classic guest moiety in host-guest chemistry, known for its strong binding affinity with various macrocyclic hosts like cyclodextrins and cucurbiturils. The naphthalene component can participate in π-π stacking interactions, which are crucial for self-assembly processes.
Design of Molecular Receptors
There are no specific reports on the use of This compound in the design of molecular receptors.
Self-Assembly Processes
The potential for This compound to undergo self-assembly has not been investigated in any published studies to date.
Photochemistry and Photophysical Studies
Naphthalene and its derivatives are well-known for their interesting photophysical properties, including strong fluorescence and well-defined electronic transitions. These properties are sensitive to the nature and position of substituents on the naphthalene ring. The introduction of a bulky, non-chromophoric group like adamantane can influence the photophysical behavior by altering the molecule's conformation and intermolecular interactions in the solid state or in aggregates. Adamantane substitutions have been shown to induce π–π stacking in some organic semiconducting materials, which can significantly affect charge transport properties. rsc.orgresearchgate.net
The presence of a bromine atom in this compound is expected to have a significant impact on its photophysical properties due to the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. Studies on bromonaphthols have shown that they can undergo photochemical reactions from their triplet state. acs.org The interplay between the bulky adamantyl group, the electron-donating hydroxyl group, and the heavy bromine atom could lead to unique photophysical and photochemical behavior, making this compound a candidate for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as a photosensitizer.
Table 3: Expected Photophysical Properties of this compound Based on its Structural Motifs
| Structural Motif | Influence on Photophysical Properties |
| Naphthalene Core | Intrinsic fluorescence and UV absorption. |
| Hydroxyl Group | Can participate in excited-state proton transfer (ESPT), leading to dual emission. |
| Bromo Substituent | Heavy-atom effect may enhance intersystem crossing, leading to phosphorescence and reduced fluorescence. acs.org |
| Adamantyl Group | Can influence crystal packing and solid-state emission properties; may promote aggregation-induced emission. researchgate.net |
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can benefit from the application of these principles. Traditional synthetic methods often involve multiple steps, hazardous reagents, and large volumes of organic solvents.
Greener synthetic strategies for this compound could include:
Catalytic C-H Functionalization: Direct functionalization of the adamantane C-H bonds using photoredox or hydrogen atom transfer catalysis can provide a more atom-economical route to adamantylated compounds. acs.org
Solvent-Free Reactions: The use of techniques like "Grindstone Chemistry" (mechanochemistry) for the synthesis of naphthol derivatives can significantly reduce solvent waste. ijcmas.com For instance, a one-pot, three-component synthesis of aminoalkyl-2-naphthols has been demonstrated using this solvent-free approach. ijcmas.com
Efficient Bromination: Employing milder and more selective brominating agents or catalytic bromination methods can reduce the formation of byproducts and waste.
In terms of applications, the use of this compound in catalytic systems aligns with green chemistry if the catalyst is highly efficient, stable, and recyclable. For example, incorporating this molecule as a ligand in a heterogeneous catalyst or immobilizing it on a solid support would facilitate its recovery and reuse, minimizing waste. nih.gov The development of catalysts based on this scaffold for efficient, atom-economical reactions would be a significant contribution to sustainable chemistry. rsc.orgmdpi.com
Table 4: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application in Synthesis | Application in Use |
| Atom Economy | Utilizing catalytic C-H activation and one-pot syntheses. acs.orgorientjchem.org | Designing catalysts that lead to high yields and minimal byproducts. |
| Safer Solvents & Auxiliaries | Employing solvent-free reaction conditions or using greener solvents. ijcmas.com | Using the compound in applications that do not require hazardous solvents. |
| Design for Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure. ijcmas.com | Creating catalysts that operate under mild reaction conditions. |
| Catalysis | Using catalytic reagents instead of stoichiometric ones for bromination and adamantylation. | Development of highly active and recyclable organocatalysts or ligands. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
